molecular formula C5H6O3 B13959755 2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol CAS No. 860383-07-9

2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol

Cat. No.: B13959755
CAS No.: 860383-07-9
M. Wt: 114.10 g/mol
InChI Key: MJYGPZHOEREBIO-UHFFFAOYSA-N
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Description

2,6-Dioxabicyclo[310]hex-3-EN-1-ylmethanol is a bicyclic organic compound with the molecular formula C5H6O3 It features a unique structure that includes a three-membered ring fused to a five-membered ring, with two oxygen atoms incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diol with an oxidizing agent to form the bicyclic structure. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity or function. The compound’s unique structure allows it to engage in specific interactions that can modulate biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol include other bicyclic structures with oxygen atoms, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific arrangement of atoms and the presence of a methanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

860383-07-9

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

IUPAC Name

2,6-dioxabicyclo[3.1.0]hex-3-en-1-ylmethanol

InChI

InChI=1S/C5H6O3/c6-3-5-4(8-5)1-2-7-5/h1-2,4,6H,3H2

InChI Key

MJYGPZHOEREBIO-UHFFFAOYSA-N

Canonical SMILES

C1=COC2(C1O2)CO

Origin of Product

United States

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